Caudatoside A
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Overview
Description
Caudatoside A is a natural product found in Citharexylum caudatum with data available.
Scientific Research Applications
1. Phytochemical Properties and Biological Evaluation
Caudatoside A is a component of iridoid glycosides found in plants such as Citharexylum spinosum L. These compounds, including caudatosides B and E, have been studied for their anti-tyrosinase, anticholinesterase, and cytotoxic activities. Caudatoside E, in particular, has shown significant anti-tyrosinase and anticholinesterase effects, as well as cytotoxicity against the human cervical cancer cell line (HeLa) (Saidi et al., 2020).
2. Isolation and Structural Elucidation
Caudatosides A-F, which include this compound, are a group of new iridoid glucosides isolated from the fruits of Citharexylum caudatum. These compounds' structures were elucidated using various NMR techniques and high-resolution negative-ion ESIMS (Ayers & Sneden, 2002).
3. Environmental Presence and Impact
Studies have investigated the occurrence of this compound in the environment, particularly in relation to water contamination. For instance, caudatoside and other related glycosides have been detected in drinking water wells, raising concerns about their potential impact on human health (Skrbic et al., 2020).
4. Pharmacokinetics and Tissue Distribution
Research on the pharmacokinetics and tissue distribution of caudatin, a compound related to this compound, in normal and hepatocellular carcinoma model rats has provided insights into its biopharmaceutical properties. This research is crucial for understanding the therapeutic potential and behavior of such compounds in biological systems (Peng & Ding, 2015).
Properties
Molecular Formula |
C26H32O12 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
methyl (1S,4aS,5S,6R,7S,7aR)-6-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H32O12/c1-12-17-18(23(19(12)29)37-16(28)9-8-13-6-4-3-5-7-13)14(24(33)34-2)11-35-25(17)38-26-22(32)21(31)20(30)15(10-27)36-26/h3-9,11-12,15,17-23,25-27,29-32H,10H2,1-2H3/b9-8+/t12-,15+,17+,18+,19+,20+,21-,22+,23-,25-,26-/m0/s1 |
InChI Key |
AWXRMPBTOKZHBB-UPGOVNAASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]([C@@H]([C@@H]1O)OC(=O)/C=C/C3=CC=CC=C3)C(=CO[C@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1C2C(C(C1O)OC(=O)C=CC3=CC=CC=C3)C(=COC2OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC |
Synonyms |
caudatoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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